1,2,5-Thiadiazol-3-ylmethanol
Overview
Description
1,2,5-Thiadiazol-3-ylmethanol is a heterocyclic compound with the molecular formula C3H4N2OS. It is characterized by a five-membered ring containing one sulfur atom and two nitrogen atoms, with a hydroxymethyl group attached to the third carbon.
Preparation Methods
1,2,5-Thiadiazol-3-ylmethanol can be synthesized through several synthetic routes. One common method involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid, ethyl ester with reducing agents under specific conditions . The reaction typically requires the use of solvents such as ethanol or methanol and catalysts like triethylamine. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,2,5-Thiadiazol-3-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield 1,2,5-thiadiazole-3-carboxylic acid, while reduction with sodium borohydride may produce this compound derivatives with different substituents.
Scientific Research Applications
1,2,5-Thiadiazol-3-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
In biology and medicine, this compound and its derivatives have shown potential as antimicrobial and anticancer agents . The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazol-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways.
The exact molecular targets and pathways involved depend on the specific application and the structure of the this compound derivative being studied. Further research is needed to fully elucidate the compound’s mechanism of action in different contexts.
Comparison with Similar Compounds
1,2,5-Thiadiazol-3-ylmethanol can be compared with other thiadiazole derivatives, such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole . These compounds share a similar core structure but differ in the positions of the sulfur and nitrogen atoms within the ring.
1,2,3-Thiadiazole: Contains sulfur at position 1 and nitrogen at positions 2 and 3.
1,2,4-Thiadiazole: Contains sulfur at position 1 and nitrogen at positions 2 and 4.
1,3,4-Thiadiazole: Contains sulfur at position 1 and nitrogen at positions 3 and 4.
The unique positioning of the sulfur and nitrogen atoms in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable for specific applications where other thiadiazole derivatives may not be as effective.
Properties
IUPAC Name |
1,2,5-thiadiazol-3-ylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-2-3-1-4-7-5-3/h1,6H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICZEPAZLXWVES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.